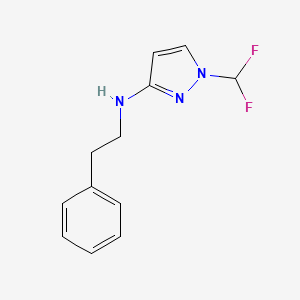
1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluoromethyl group attached to the pyrazole ring and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached to the nitrogen atom of the pyrazole ring through nucleophilic substitution reactions using phenylethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or phenylethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylethyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(Difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical structure.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine
- 1-(Difluoromethyl)-N-(2-methylphenyl)-1H-pyrazol-3-amine
- 1-(Difluoromethyl)-N-(2-phenylethyl)-1H-imidazol-3-amine
Uniqueness: 1-(Difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine is unique due to the presence of both difluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the phenylethyl group contributes to its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)17-9-7-11(16-17)15-8-6-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16) |
InChI Key |
VBOWSSNWLKWQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


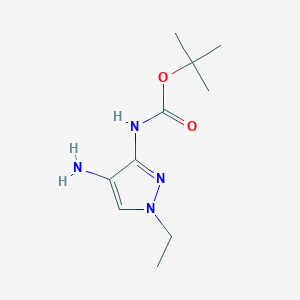

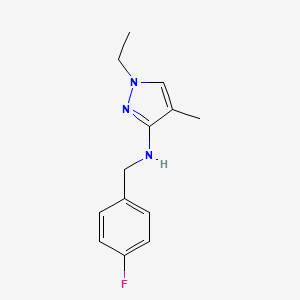
![Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B11737353.png)

![4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737373.png)
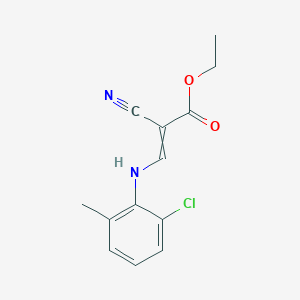
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737378.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737380.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737386.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11737388.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737391.png)
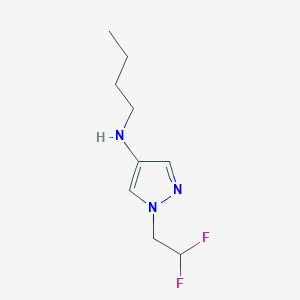
![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)
